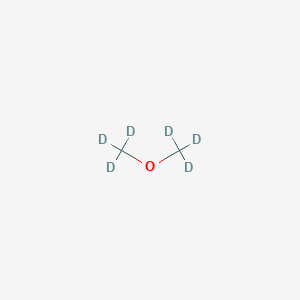

Dimethyl ether-d6

描述

Dimethyl ether-d6, also known as deuterated dimethyl ether, is a stable isotope-labeled compound with the molecular formula (CD3)2O. It is a colorless gas at room temperature and is commonly used as a solvent and a reagent in various chemical reactions. The deuterium atoms in this compound replace the hydrogen atoms in regular dimethyl ether, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl ether-d6 is typically synthesized through the following steps:

Ester Exchange Reaction: Deuterium oxide (D2O), deuterated acetic acid (CD3COOD), and bromomethane (CD3Br) undergo an ester exchange reaction to produce deuterated methyl acetate (CD3COOCD3).

Dehydration Reaction: The deuterated methyl acetate is then subjected to a dehydration reaction to yield this compound.

Industrial Production Methods: Industrial production of this compound involves the use of deuterated methanol as a starting material. The process includes:

化学反应分析

Types of Reactions: Dimethyl ether-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form formaldehyde-d2 and water.

Reduction: It can be reduced to form methanol-d4.

Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated organic compounds.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Commonly performed using reducing agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium deuteride (NaD) or potassium deuteride (KD) in aprotic solvents.

Major Products:

Oxidation: Formaldehyde-d2 and water.

Reduction: Methanol-d4.

Substitution: Various deuterated organic compounds depending on the nucleophile used.

科学研究应用

Chemical Research

1.1 Solvent and Reagent in Organic Synthesis

Dimethyl ether-d6 is widely used as a solvent in organic synthesis due to its low boiling point and ability to dissolve a variety of compounds. Its deuterated form allows for more precise tracking of reaction pathways in mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

- Key Properties:

- Colorless gas at room temperature

- Low boiling point (-23 °C)

- High solubility for various organic compounds

1.2 Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for isotope labeling, enhancing the sensitivity and specificity of mass spectrometry and NMR analyses. The incorporation of deuterium helps in distinguishing between isotopes in complex mixtures.

- Applications:

- Tracer studies in metabolic research

- Quantitative analysis of organic compounds

Environmental Applications

2.1 Alternative Fuel Source

Dimethyl ether is being explored as a clean alternative to traditional fossil fuels. Its combustion produces fewer pollutants, making it an attractive option for reducing greenhouse gas emissions.

- Combustion Characteristics:

- Near-zero particulate emissions

- High cetane number, comparable to diesel fuel

- Potential to improve engine efficiency with minimal modifications

2.2 Hydrogen Production

Research indicates that dimethyl ether can be reformed into hydrogen-rich gases, which are crucial for fuel cell technologies. The process involves steam reforming, where dimethyl ether reacts with steam to produce hydrogen.

- Thermodynamic Efficiency:

- Maximum hydrogen concentration exceeding 70% under optimal conditions

- Viable source for proton exchange membrane (PEM) fuel cells

Biological and Medical Applications

3.1 Metabolic Studies

Due to its deuterium content, this compound is employed in metabolic studies as a tracer to understand biochemical pathways and the metabolism of various compounds.

- Case Study:

3.2 Development of Deuterated Drugs

The pharmaceutical industry utilizes this compound in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

- Benefits:

- Enhanced drug stability

- Improved metabolic profiles

Industrial Applications

4.1 Extraction Solvent

Dimethyl ether has been evaluated for use as an extraction solvent in food processing and chemical manufacturing due to its favorable safety profile and efficiency in extracting valuable compounds without leaving harmful residues.

- Safety Evaluation:

4.2 Aerosol Propellant

In the aerosol industry, dimethyl ether serves as a propellant due to its ability to vaporize quickly while maintaining pressure stability.

- Applications:

- Used in personal care products

- Employed in household cleaning products

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Research | Solvent for organic synthesis | High solubility, low boiling point |

| Environmental Science | Alternative fuel source | Low emissions, high cetane number |

| Biological Research | Tracer in metabolic studies | Insight into biochemical pathways |

| Industrial Applications | Extraction solvent | Efficient extraction with safety |

| Aerosol Industry | Propellant for aerosol products | Quick vaporization |

作用机制

The mechanism of action of dimethyl ether-d6 involves its interaction with molecular targets and pathways in chemical reactions. The deuterium atoms in this compound can influence reaction kinetics and mechanisms due to the isotope effect. This effect can lead to differences in reaction rates and product distributions compared to non-deuterated compounds. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of organic compounds .

相似化合物的比较

Dimethyl ether-d6 can be compared with other similar compounds, such as:

Dimethyl Ether: The non-deuterated form, which has hydrogen atoms instead of deuterium.

Methanol-d4: Another deuterated compound used in NMR spectroscopy and as a solvent.

Deuterated Acetone: Used as a solvent and in analytical applications.

Uniqueness: this compound is unique due to its specific deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of isotope effects and provides insights into reaction mechanisms and kinetics .

生物活性

Dimethyl ether-d6 (DME-d6), a deuterated derivative of dimethyl ether, has garnered attention in various fields of research due to its unique isotopic properties. This article explores the biological activity of DME-d6, focusing on its applications, mechanisms of action, and relevant research findings.

DME-d6 has the chemical formula with six hydrogen atoms replaced by deuterium isotopes, enhancing its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows researchers to trace metabolic pathways and interactions in biological systems more effectively.

Biological Activity

DME-d6 exhibits several biological activities, primarily due to its structural similarity to naturally occurring compounds. Its applications span various domains, including pharmacology, toxicology, and environmental science.

- Interaction with Biological Molecules : DME-d6 is known to interact with various cellular proteins and pathways. Its ability to form complexes with biomolecules can influence biological processes such as enzyme activity and receptor binding.

- Toxicological Studies : Research indicates that DME-d6 can participate in redox reactions, which are significant in understanding the toxicological profiles of related compounds. This property is crucial for assessing the environmental impact and safety of using DME-d6 in industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of DME-d6:

- Study on Enzyme Interaction : A study demonstrated that DME-d6 could inhibit specific enzymes involved in metabolic pathways. The binding affinity was measured using spectroscopic techniques, revealing that DME-d6 competes effectively with natural substrates for enzyme active sites.

- Toxicity Assessment : In a toxicological assessment, DME-d6 was evaluated for its effects on cell viability and proliferation. Results showed that at certain concentrations, DME-d6 exhibited cytotoxic effects on cultured cells, suggesting a need for further investigation into its safety profile .

- Environmental Impact Studies : Research has also focused on the environmental implications of DME-d6 usage. Its low toxicity and potential for biodegradation make it an attractive alternative in various applications, including as a propellant or fuel source .

Comparative Analysis

To better understand the uniqueness of DME-d6, a comparison with other related compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyl Ether (DME) | Two methyl groups attached to oxygen | Commonly used as a fuel alternative |

| Hexestrol this compound | Synthetic estrogen with deuteration | Exhibits estrogenic activity |

| Catechol this compound | Two methoxy groups on catechol backbone | Used as a tracer in biological studies |

Applications in Research

DME-d6's unique properties make it valuable for various research applications:

- Metabolic Tracing : Its isotopic labeling is utilized to trace metabolic pathways in living organisms.

- Pharmacological Studies : Researchers leverage DME-d6 to study drug interactions and mechanisms of action due to its structural similarities with biologically active compounds.

- Environmental Monitoring : The compound's low toxicity profile allows it to be used in assessing environmental pollutants and their effects on ecosystems.

属性

IUPAC Name |

trideuterio(trideuteriomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425999 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17222-37-6 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dimethyl-d6 ether acts as a reagent gas in CI-MS. It forms characteristic adduct ions with analyte molecules through ion-molecule reactions. For instance, it forms [M + 45]+ ions (methoxymethylene cation adducts) with many polynuclear aromatic hydrocarbons (PAHs) and nitroaromatic compounds. [, ] The specific adduct ions formed and their relative abundances can aid in identifying and differentiating between isomers. [, ]

A: While both compounds generate similar adduct ions, dimethyl-d6 ether produces these ions in significantly lower abundance compared to dimethyl ether. [, ] This difference is crucial for interpreting mass spectra, particularly in complex mixtures. Furthermore, deuterium scrambling is absent when using dimethyl-d6 ether, facilitating the identification of specific fragmentation pathways. [, ]

ANone: * Molecular Formula: C2D6O* Molecular Weight: 52.12 g/mol

A: Dimethyl-d6 ether forms stable complexes with transient species like silenes, allowing for their characterization using techniques like low-temperature NMR spectroscopy. [] The complexation stabilizes these reactive molecules, enabling their study at higher temperatures than possible without the ether. []

A: Computational methods, like ab initio and density functional theory calculations, complement experimental spectroscopic data. These methods provide insights into the geometry and electronic structure of dimethyl-d6 ether complexes with molecules like silenes. [] For example, they allow researchers to predict Si−O bond distances and analyze bonding characteristics within the complex. []

A: Yes, infrared reflection absorption spectroscopy (IRAS) utilizes dimethyl-d6 ether to probe the adsorption behavior of molecules on metal surfaces. [] For example, studies investigating the adsorption of dimethyl-d6 ether on silver (Ag(110)) and copper (Cu(110)) surfaces, including their oxygen-reconstructed forms, provide insights into the nature of adsorbate-substrate interactions and the different adsorption configurations adopted by the ether molecules. []

A: Dimethyl-d6 ether is utilized in cryospectroscopic studies to investigate blue-shifting C–H⋯O hydrogen bonding interactions. [] These investigations explore the complexation of pentafluoroethane with various deuterated acceptors, including dimethyl-d6 ether, providing insights into the nature and strength of these non-conventional hydrogen bonds. []

A: Yes, dimethyl-d6 ether has been utilized as a solvent in studying the pressure-volume-temperature (pVT) behavior of polymers like poly(ethylene-co-1-butene). [, ] This type of data is critical for understanding the thermodynamic properties of polymers in solution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。